molecular formula C22H27NO B10846006 8R-hydroxylobel-9-ene

8R-hydroxylobel-9-ene

Cat. No.: B10846006
M. Wt: 321.5 g/mol
InChI Key: IKYXUFYHDWVXST-OWHMEISOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8R-hydroxylobel-9-ene typically involves multiple steps, starting from commercially available precursors. The process includes the formation of key intermediates through various chemical reactions such as alkylation, reduction, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8R-hydroxylobel-9-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8R-hydroxylobel-9-ene involves its interaction with specific molecular targets, such as neuronal nicotinic acetylcholine receptors and neurotransmitter transporters. The compound binds to these targets, modulating their activity and influencing synaptic transmission. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Uniqueness: 8R-hydroxylobel-9-ene stands out due to its specific hydroxylation pattern and double bond configuration, which confer unique chemical reactivity and biological activity. Its high selectivity for certain neurotransmitter transporters makes it a valuable tool in neuropharmacological research .

Properties

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

(1R)-2-[(2R,6S)-1-methyl-6-[(E)-2-phenylethenyl]piperidin-2-yl]-1-phenylethanol

InChI

InChI=1S/C22H27NO/c1-23-20(16-15-18-9-4-2-5-10-18)13-8-14-21(23)17-22(24)19-11-6-3-7-12-19/h2-7,9-12,15-16,20-22,24H,8,13-14,17H2,1H3/b16-15+/t20-,21+,22+/m0/s1

InChI Key

IKYXUFYHDWVXST-OWHMEISOSA-N

Isomeric SMILES

CN1[C@H](CCC[C@H]1/C=C/C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C(CCCC1C=CC2=CC=CC=C2)CC(C3=CC=CC=C3)O

Origin of Product

United States

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